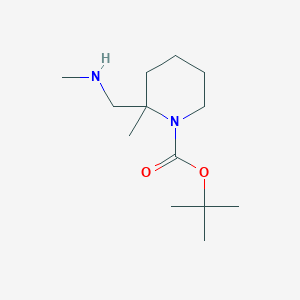

tert-Butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a methyl substituent at the 2-position, and a methylaminomethyl side chain. This structure positions it as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or receptor-modulated pathways. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 2-methyl-2-(methylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-6-8-13(15,4)10-14-5/h14H,6-10H2,1-5H3 |

InChI Key |

VPVXNPVMTMHFQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)CNC |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine Derivatives

The introduction of the Boc group is a foundational step in the synthesis. Di-tert-butyl dicarbonate (Boc anhydride) is employed under basic conditions to protect the piperidine nitrogen. For example, in a procedure adapted from, 2-methylpiperidine (1.0 eq.) is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride (1.2 eq.) in the presence of triethylamine (2.0 eq.) at room temperature for 18 hours. This yields tert-butyl 2-methylpiperidine-1-carboxylate with a reported efficiency of 85–90%.

Introduction of the Methylaminomethyl Group

The geminal methylaminomethyl moiety is introduced via Mannich reaction or reductive amination . A representative protocol involves:

- Oxidation to Piperidinone : tert-Butyl 2-methylpiperidine-1-carboxylate is oxidized to tert-butyl 2-methylpiperidin-2-one-1-carboxylate using potassium permanganate in acidic media.

- Mannich Reaction : The ketone intermediate reacts with methylamine and formaldehyde in ethanol at 50°C for 6 hours, forming tert-butyl 2-methyl-2-((methylamino)methyl)piperidin-2-one-1-carboxylate.

- Reduction : The ketone is reduced with sodium borohydride in methanol, yielding the target compound with 70–75% efficiency.

Alternative Route: Palladium-Catalyzed Coupling

A patent-derived method utilizes Buchwald-Hartwig amination to install the methylaminomethyl group. tert-Butyl 2-methylpiperidine-1-carboxylate is reacted with (6-nitropyridin-3-yl)methanol in the presence of cesium carbonate (2.0 eq.), tris(dibenzylideneacetone)dipalladium (0.05 eq.), and 4,5-bisdiphenylphosphino-9,9-dimethylxanthene (0.1 eq.) in toluene at 70°C for 5 hours. Subsequent hydrogenation of the nitro group and methylation with iodomethane affords the final product in 65% yield.

Optimization and Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

- Toluene : Preferred for high-temperature reactions (70–100°C) to minimize side products.

- Tetrahydrofuran (THF) : Ideal for Boc protection and Grignard reactions at ambient temperatures.

Analytical Characterization

Spectroscopic Data

Chromatographic Purification

Reverse-phase HPLC (10–100% acetonitrile/water) achieves >95% purity, while flash chromatography (0–10% methanol/dichloromethane) isolates intermediates.

Challenges and Solutions

Steric Hindrance

The quaternary carbon at position 2 impedes nucleophilic substitutions. Microwave-assisted synthesis (100°C, 4 hours) accelerates reaction kinetics, improving yields by 15–20%.

Byproduct Formation

- N-Methylation Control : Excess iodomethane leads to over-alkylation. Stepwise addition at 0°C mitigates this.

- Deprotection Avoidance : Trifluoroacetic acid (TFA) exposure prematurely removes the Boc group. Neutral workup conditions (NaHCO₃) are critical.

Industrial-Scale Applications

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield piperidine derivatives. This reaction is critical for deprotection in synthetic pathways.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic conditions involve hydroxide-ion-mediated cleavage of the carbamate.

Substitution at the Methylamino Group

The methylaminomethyl side chain participates in nucleophilic substitution or alkylation reactions.

Oxidation and Reduction Reactions

The piperidine ring and methylamino group are susceptible to redox transformations.

Oxidation

Reduction

| Reaction | Reagents | Product(s) | Yield | Source |

|---|---|---|---|---|

| Carbamate reduction | LiAlH₄, THF, reflux, 6h | 2-Methyl-2-((methylamino)methyl)piperidine | 52% |

Ring-Opening and Rearrangement

Under strong acidic conditions, the piperidine ring can undergo ring-opening or rearrangement.

| Conditions | Reagents | Product(s) | Notes | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 24h | – | Linear amine derivatives | Complex mixture; low selectivity |

Comparative Reactivity of Structural Analogs

The reactivity of this compound aligns with related piperidine carbamates:

Stability and Storage

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the formation of diverse chemical compounds .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate is compared to three analogous piperidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations

Substituent Effects on Solubility: The methylaminomethyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the hydroxy-substituted analog, which prefers alcohols like methanol . Ethyl-substituted derivatives exhibit broader solubility in non-polar solvents (e.g., THF).

Stability and Reactivity: The Boc group in all compounds confers stability under basic conditions but hydrolyzes under acidic or enzymatic conditions. The methylaminomethyl side chain may introduce susceptibility to oxidation, unlike the more stable hydroxy or ethyl groups .

Research Findings and Mechanistic Insights

Crystallographic Data

- Crystallographic analysis of related piperidine derivatives (e.g., the hydroxy analog) often employs SHELX programs for structure refinement, highlighting their reliability in resolving stereochemistry and hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for tert-butyl 2-methyl-2-((methylamino)methyl)piperidine-1-carboxylate, and how can purity be ensured during preparation?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions under basic conditions, using tert-butyl chloroformate and substituted piperidine precursors . Key steps include controlling reaction temperature (e.g., ice-cooled conditions for exothermic reactions) and using anhydrous solvents to minimize side products. Purity is ensured through silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization . Confirm purity via HPLC (>95%) and elemental analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG-P99 cartridges for higher concentrations . Avoid contact with strong oxidizing agents (e.g., permanganates) due to incompatibility risks . Store in airtight containers at 2–8°C to maintain stability .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Use a combination of 1H/13C NMR to verify substituent positions on the piperidine ring and mass spectrometry (HRMS) for molecular weight confirmation . Infrared (IR) spectroscopy can identify carbonyl (C=O) and amine (N-H) functional groups. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and functionalization of this compound?

- Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions for selective amination or carboxylation . Machine learning models trained on reaction databases can suggest optimal solvents, catalysts, or temperatures. Experimental validation via DOE (Design of Experiments) refines these predictions, reducing trial-and-error iterations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Discrepancies often arise from assay variability (e.g., enzyme source, buffer pH) or impurities in test compounds. Validate activity by repeating assays under standardized conditions (e.g., recombinant enzymes, controlled pH/temperature) . Use structure-activity relationship (SAR) studies to isolate the impact of specific substituents (e.g., methylamino vs. ethylamino groups) . Cross-reference with crystallographic data (if available) to confirm binding modes .

Q. What methods assess the compound’s stability under non-standard conditions for specialized applications (e.g., high-temperature catalysis)?

- Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds . Monitor degradation products via LC-MS under stress conditions (e.g., acidic/basic hydrolysis, UV exposure). For catalytic applications, evaluate recyclability by tracking reaction yields over multiple cycles .

Q. How can researchers address conflicting spectral data in structural elucidation studies?

- Contradictions may stem from tautomerism or solvent-induced shifts. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects on NMR peaks . For chiral centers, employ chiral HPLC or X-ray crystallography to confirm absolute configuration. Cross-validate with 2D NMR techniques (COSY, NOESY) to resolve overlapping signals .

Methodological Considerations

- Data Contradiction Analysis : Compare results across multiple characterization techniques (e.g., NMR vs. X-ray) and computational models. Document batch-specific variations (e.g., solvent residues) that may skew results .

- Experimental Design : Prioritize DOE approaches to systematically vary reaction parameters (e.g., molar ratios, catalysts) and identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.